molecular formula C16H21N3OS B5689580 N~1~-CYCLOHEXYL-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-CYCLOHEXYL-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5689580
M. Wt: 303.4 g/mol
InChI Key: LFPZGOPTYVPITF-UHFFFAOYSA-N
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Description

N~1~-CYCLOHEXYL-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Properties

IUPAC Name

N-cyclohexyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11-7-8-13-14(9-11)19-16(18-13)21-10-15(20)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPZGOPTYVPITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEXYL-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing compounds.

    Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEXYL-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

N~1~-CYCLOHEXYL-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-CYCLOHEXYL-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity. This can disrupt various biological pathways, leading to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.

    Cyclohexylbenzimidazole: A compound with a cyclohexyl group attached to the benzimidazole ring.

Uniqueness

N~1~-CYCLOHEXYL-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the cyclohexyl and sulfanyl groups, which confer distinct chemical and biological properties

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